BPR1J-340

説明

特性

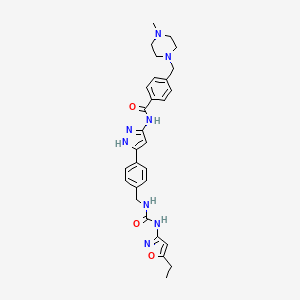

分子式 |

C29H34N8O3 |

|---|---|

分子量 |

542.6 g/mol |

IUPAC名 |

N-[5-[4-[[(5-ethyl-1,2-oxazol-3-yl)carbamoylamino]methyl]phenyl]-1H-pyrazol-3-yl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide |

InChI |

InChI=1S/C29H34N8O3/c1-3-24-16-27(35-40-24)32-29(39)30-18-20-4-8-22(9-5-20)25-17-26(34-33-25)31-28(38)23-10-6-21(7-11-23)19-37-14-12-36(2)13-15-37/h4-11,16-17H,3,12-15,18-19H2,1-2H3,(H2,30,32,35,39)(H2,31,33,34,38) |

InChIキー |

VHFDRDHFZFLAAT-UHFFFAOYSA-N |

正規SMILES |

CCC1=CC(=NO1)NC(=O)NCC2=CC=C(C=C2)C3=CC(=NN3)NC(=O)C4=CC=C(C=C4)CN5CCN(CC5)C |

外観 |

white solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

BPR1J340; BPR1J 340; BPR1J-340. |

製品の起源 |

United States |

準備方法

BPR1J-340の合成には、中間体の調製とその後の特定の条件下での反応を含む、複数のステップが含まれます。詳細な合成経路と反応条件は、所有権があり、入手可能な文献では完全に開示されていません。 この化合物は、さまざまな試薬と触媒を含む一連の化学反応によって合成されることが知られています .

工業生産では、合成プロセスは、大規模製造のために最適化され、最終製品の高収率と純度が確保されます。 これは通常、精製と特性評価に高性能液体クロマトグラフィー(HPLC)などの高度な技術を使用することを伴います .

化学反応の分析

科学研究の応用

This compoundは、特に化学、生物学、医学、および産業の分野で、いくつかの科学研究の応用があります。

化学: この化合物は、FLT3キナーゼ活性の阻害とその細胞シグナル伝達経路への影響を研究するためのツールとして使用されます。

生物学: this compoundは、FLT3-ITD+ AMLの基礎となる分子メカニズムを理解し、潜在的な治療戦略を探求するための研究で使用されます。

医学: この化合物は、AMLの治療のための潜在的な治療薬として前臨床研究で有望な結果を示しています。がん細胞のアポトーシスを誘導し、腫瘍の増殖を阻害する能力について調査されています。

科学的研究の応用

Anticancer Activity

Research indicates that compounds similar to N-[5-[4-[[(5-ethyl-1,2-oxazol-3-yl)carbamoylamino]methyl]phenyl]-1H-pyrazol-3-yl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide may exhibit anticancer properties. For instance, pyrazole derivatives have been studied for their ability to inhibit specific protein kinases involved in cancer progression. The compound's structural features may enhance its binding affinity to these targets, potentially leading to effective treatments for various cancers .

Protein Kinase Inhibition

The compound has been identified as a potential inhibitor of certain protein kinases, which are critical in regulating cellular functions and signaling pathways. Inhibition of these kinases can lead to apoptosis in cancer cells, making this compound a candidate for further investigation in the development of targeted cancer therapies .

Central Nervous System Effects

Given the presence of the piperazine moiety, this compound may also influence central nervous system functions. Piperazine derivatives are known for their anxiolytic and antidepressant effects, suggesting that this compound could be explored for neuropharmacological applications.

Studies on related compounds have demonstrated various mechanisms of action:

- Cell cycle arrest : Inducing cell cycle disruption in malignant cells.

- Apoptosis induction : Triggering programmed cell death pathways.

- Inhibition of angiogenesis : Preventing new blood vessel formation that supports tumor growth.

Case Study 1: Anticancer Properties

A study involving a series of pyrazole derivatives demonstrated significant cytotoxicity against several cancer cell lines. The results indicated that modifications to the benzamide structure could enhance activity against specific targets within cancer cells. The case study highlighted the need for further exploration into the structure-activity relationship (SAR) of such compounds .

Case Study 2: Neuropharmacological Effects

In another investigation, piperazine-containing compounds were evaluated for their effects on anxiety and depression models in rodents. Results showed that specific modifications to the piperazine ring could lead to improved efficacy and reduced side effects compared to existing treatments.

作用機序

類似の化合物との比較

This compoundは、BPR1J-97などの他のFLT3阻害剤と比較されます。前臨床研究では、this compoundは、より低い用量で完全寛解率が高いことから、BPR1J-97と比較して優れた有効性を示しました。 これは、this compoundの効力と選択性における独自性を強調しています.

類似の化合物には、次のようなものがあります。

BPR1J-97: this compoundと比較して有効性が低いFLT3阻害剤。

ミドスタウリン: AMLの治療に使用されるマルチターゲットキナーゼ阻害剤。

クイズアルチニブ: AMLにおける潜在的な治療的用途を持つ選択的FLT3阻害剤

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound shares structural motifs with several bioactive molecules (Table 1). Notable comparisons include:

*Estimated based on structural analogs.

†Hypothetical values inferred from structural fragments using Tanimoto coefficients .

Impact of Substituents on Bioactivity

- Oxazole Substituents : The 5-ethyl group in the target compound vs. 5-isopropyl in alters hydrophobicity. Isopropyl analogs show stronger binding to hydrophobic kinase domains, while ethyl groups may reduce off-target effects .

- Piperazine Modifications : The 4-methylpiperazine moiety is conserved across analogs, enhancing solubility and binding to cationic residues in targets like dopamine receptors .

- Aromatic Systems : Pyrazole and benzamide cores are critical for π-π interactions in kinase inhibitors, as seen in PDB 34Y .

Bioactivity Profiling and Mode of Action

Cluster analysis of bioactivity profiles () suggests that compounds with >70% structural similarity (e.g., isopropyl-oxazole analog ) likely share kinase-inhibitory activity. In contrast, analogs with lower similarity (e.g., trifluoromethylpyridine derivative ) diverge in mechanism, targeting neurotransmitter receptors instead.

Analytical and Computational Comparisons

NMR and Mass Spectrometry

- NMR Shifts : Similarities in pyrazole and benzamide proton shifts (δ 7.2–8.1 ppm) are observed across analogs, while oxazole substituents (e.g., ethyl vs. isopropyl) cause distinct shifts in regions δ 1.2–2.5 ppm .

- MS/MS Fragmentation : Molecular networking () reveals conserved fragmentation patterns for the benzamide-piperazine scaffold, aiding dereplication.

Computational Similarity Metrics

- Tanimoto/Dice Scores : The target compound’s MACCS fingerprint shows higher similarity to kinase inhibitors (Dice >0.7) than to antipsychotics (Dice <0.5) .

- QSAR Models : Substituent effects (e.g., ethyl vs. methyl groups) are critical in defining the quantitative structure-activity relationship (QSAR) for kinase affinity .

生物活性

N-[5-[4-[[(5-ethyl-1,2-oxazol-3-yl)carbamoylamino]methyl]phenyl]-1H-pyrazol-3-yl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide, a complex organic compound, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by a multi-functional structure that includes various heterocycles and functional groups essential for its interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 542.6 g/mol. The presence of the benzamide functional group, along with pyrazole and oxazole moieties, suggests significant pharmacological properties. Additionally, the inclusion of a piperazine ring points towards possible central nervous system (CNS) activity .

The biological activity of this compound primarily stems from its ability to interact with various protein targets, particularly kinases. Pyrazole derivatives have been noted for their role as protein kinase inhibitors, which are crucial in regulating cellular processes such as growth, differentiation, and metabolism . The specific interactions of this compound with kinases have not been extensively documented; however, its structural components suggest that it may exhibit similar inhibitory effects.

Biological Activity Overview

Research indicates that compounds similar to N-[5-[4-[[(5-ethyl-1,2-oxazol-3-yl)carbamoylamino]methyl]phenyl]-1H-pyrazol-3-yl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide may possess significant anti-cancer properties. For instance, studies on related pyrazole compounds have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis .

Table 1: Summary of Biological Activities

Case Studies

Several case studies have explored the efficacy of pyrazole derivatives in cancer treatment. For example:

- Study on Pyrazole Derivatives : A study highlighted the anti-tumor effects of pyrazole derivatives on breast cancer cells, demonstrating significant reductions in cell viability and increased apoptosis rates.

- NAD+ Activation : Another investigation focused on the activation of nicotinamide adenine dinucleotide (NAD+) pathways by similar compounds, suggesting potential applications in metabolic disorders and aging-related diseases .

Pharmacokinetics

Understanding the pharmacokinetics of N-[5-[4-[[(5-ethyl-1,2-oxazol-3-yl)carbamoylamino]methyl]phenyl]-1H-pyrazol-3-yl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide is crucial for evaluating its therapeutic potential. Preliminary data indicate favorable absorption and distribution characteristics:

Table 2: Pharmacokinetic Properties

Q & A

Q. What synthetic routes are available for this compound, and how can structural analogs inform its synthesis?

The synthesis of this compound can be guided by methodologies developed for pyrazole- and oxazole-containing analogs. Key steps include:

- Condensation reactions to form the 1,5-diarylpyrazole core, as described in multi-step syntheses of structurally related compounds .

- Carbamoylation of the oxazole moiety using isocyanate derivatives, similar to the functionalization of 5-ethyl-1,2-oxazol-3-yl groups .

- Piperazine alkylation at the benzamide position, leveraging protocols for introducing 4-methylpiperazine substituents .

Structural analogs (e.g., pyrazolyl-triazole hybrids) highlight the importance of regioselective coupling and protecting group strategies to avoid side reactions .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- 1H/13C NMR : Assign peaks for the pyrazole (δ 6.5–7.5 ppm) and oxazole (δ 8.0–8.5 ppm) protons, with cross-validation via 2D-COSY and HSQC .

- X-ray crystallography : Resolve the dihedral angles between the pyrazole and benzamide moieties to confirm spatial orientation, as demonstrated for related pyrazolines .

- HPLC-MS : Validate purity (>98%) and molecular weight using reverse-phase C18 columns and ESI+ ionization .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based substrates (e.g., ATPase activity for kinase targets) .

- Cellular cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) at 10–100 μM concentrations .

- Receptor binding studies : Use radioligand displacement assays for GPCRs, given the 4-methylpiperazine group’s affinity for neurotransmitter receptors .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize synthetic yield and purity?

- Factor screening : Use a Plackett-Burman design to prioritize variables (e.g., reaction temperature, solvent polarity, catalyst loading) .

- Response surface methodology (RSM) : Model interactions between critical factors, such as pH and reflux time, to maximize yield .

- Flow chemistry : Implement continuous-flow systems for exothermic steps (e.g., diazomethane formation) to enhance reproducibility .

Q. What computational strategies predict target interactions and selectivity?

- Molecular docking : Dock the compound into ATP-binding pockets (e.g., EGFR kinase) using AutoDock Vina, focusing on hydrogen bonds with the oxazole carbamoyl group .

- MD simulations : Simulate binding stability over 100 ns to assess interactions with the 4-methylpiperazine moiety in aqueous environments .

- QSAR modeling : Correlate substituent electronegativity (e.g., ethyl vs. methyl on oxazole) with IC50 values from analog datasets .

Q. How can stability issues during storage or biological testing be mitigated?

- Degradation profiling : Use accelerated stability studies (40°C/75% RH) with HPLC monitoring to identify hydrolysis-prone sites (e.g., the carbamoyl linkage) .

- Lyophilization : Formulate as a lyophilized powder with cryoprotectants (e.g., trehalose) if the compound degrades in aqueous buffers .

- Light-sensitive storage : Store in amber vials if UV-Vis spectra indicate photodegradation of the pyrazole ring .

Q. How to resolve contradictions in bioactivity data across studies?

- Batch variability analysis : Compare HPLC purity (>98% vs. <95%) and residual solvent levels (e.g., DMSO) between active/inactive batches .

- Orthogonal assay validation : Confirm cytotoxicity results using apoptosis markers (e.g., Annexin V) alongside MTT .

- Metabolite screening : Identify active metabolites via LC-MS in cell lysates, as seen in studies of pyrazolyl-triazole derivatives .

Q. What structure-activity relationship (SAR) insights guide substituent modification?

- Oxazole substituents : Replace 5-ethyl with bulkier groups (e.g., isopropyl) to enhance hydrophobic binding, as shown in analog studies .

- Piperazine modifications : Introduce electron-withdrawing groups (e.g., CF3) to improve blood-brain barrier penetration .

- Pyrazole substitution : Test 3- vs. 5-position methyl groups to optimize steric compatibility with target pockets .

Methodological Notes

- Synthetic Optimization : Prioritize flow chemistry for hazardous intermediates (e.g., diazomethane) to improve safety and scalability .

- Data Reproducibility : Include internal controls (e.g., commercial kinase inhibitors) in bioassays to normalize inter-experimental variability .

- Computational Validation : Cross-check docking poses with crystallographic data from related compounds to avoid false positives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。